molecular formula C16H17ClN2O2 B2616403 1-(2-Chlorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea CAS No. 1351599-91-1

1-(2-Chlorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea

Cat. No. B2616403
CAS RN: 1351599-91-1
M. Wt: 304.77
InChI Key: HOEYEMZCJYOBCX-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea, also known as CHU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. CHU is a urea derivative with a molecular formula of C16H18ClNO2 and a molecular weight of 299.77 g/mol. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Anticancer Potential

1-(2-Chlorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea and related N,N'-diarylureas have been identified as potential anticancer agents due to their ability to activate eIF2α kinase heme regulated inhibitor, which leads to a reduction in cancer cell proliferation. These compounds inhibit the formation of the eIF2·GTP·tRNA(i)(Met) ternary complex, crucial for protein synthesis in cells, thereby exhibiting good bioactivities against cancer cells. The optimization of these compounds focuses on improving solubility while retaining biological activity, with some derivatives showing potent induction of eIF2α phosphorylation and expression of CHOP, suggesting their potential as leads for non-toxic, target-specific anticancer agents (Denoyelle et al., 2012).

Environmental Degradation and Toxicity

The degradation of related compounds such as triclosan and triclocarban (N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea) has been studied in various electro-Fenton systems. These studies are crucial for understanding the environmental impact of such chemicals, particularly their breakdown into potentially harmful byproducts. The electro-Fenton process, which generates hydroxyl radicals, is effective in degrading these compounds, providing insights into their environmental fate and the potential risks associated with their use and disposal (Sirés et al., 2007).

Insecticidal Action and Chitin Synthesis Inhibition

Compounds like 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea (diflubenzuron) and its analogs, which share structural similarities with this compound, have been found to inhibit chitin synthesis in insect larvae. This inhibition leads to a failure in the formation of the insect cuticle, effectively acting as insecticides. The mode of action involves preventing the synthesis of chitin, a critical component of the insect exoskeleton, without affecting chitinase activity. This mechanism underscores the potential use of such compounds in pest control, highlighting their biochemical interactions with insect physiology (Deul et al., 1978).

properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c17-14-8-4-5-9-15(14)19-16(21)18-11-13(20)10-12-6-2-1-3-7-12/h1-9,13,20H,10-11H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEYEMZCJYOBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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